

Methyl 6-Acetoxyhexanoate: A Technical Overview of its Chemical Properties and Structure

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Compound of Interest

Compound Name: Methyl 6-Acetoxyhexanoate

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Introduction

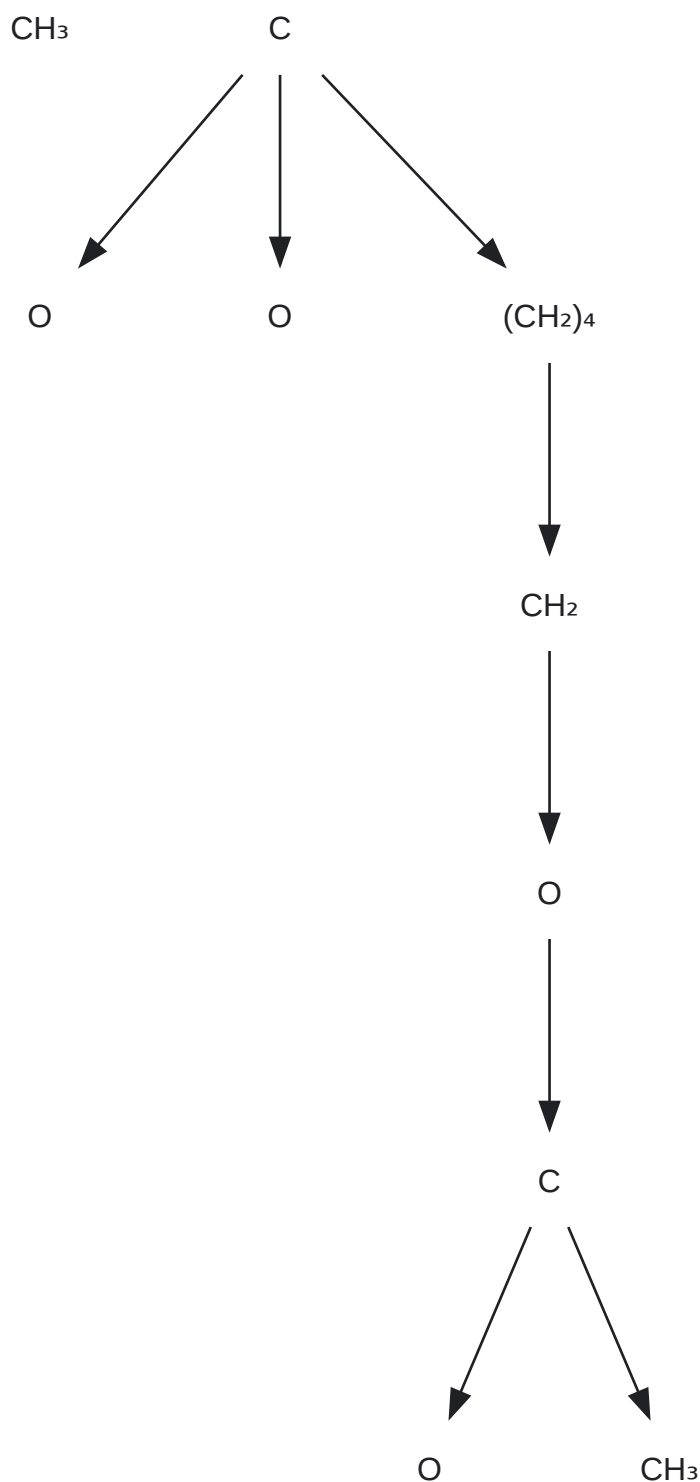
Methyl 6-acetoxyhexanoate is an ester functionalized with an acetate group, belonging to the family of medium-chain fatty acid esters. While not as extensively studied as some of its counterparts, its structure presents potential for applications in various fields, including as a building block in organic synthesis and potentially as a modulator of biological pathways. This technical guide provides a comprehensive overview of the known chemical properties, structure, and synthetic methodology for **methyl 6-acetoxyhexanoate**, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Chemical Structure and Properties

Methyl 6-acetoxyhexanoate possesses a linear six-carbon backbone with a methyl ester at one terminus and an acetoxy group at the other. This bifunctional nature makes it an interesting candidate for polymerization and as a linker molecule in the design of more complex chemical entities.

Below is a diagram of the chemical structure of **methyl 6-acetoxyhexanoate**.

Chemical Structure of Methyl 6-acetoxyhexanoate

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Caption: Chemical structure of **methyl 6-acetoxyhexanoate**.

A summary of its key chemical properties is presented in the table below. It is important to note that due to limited direct experimental data for **methyl 6-acetoxyhexanoate**, some values are based on closely related compounds such as ethyl 6-acetoxyhexanoate and methyl 5-acetoxyhexanoate.

Property	Value	Source
Molecular Formula	C ₉ H ₁₆ O ₄	[1]
Molecular Weight	188.22 g/mol	[1]
CAS Number	104954-58-7	[1]
Appearance	Colorless to pale yellow liquid (predicted)	[2]
Boiling Point	~251-253 °C (for ethyl analog)	[2]
Density	~1.01 g/cm ³ (for ethyl analog)	[2]
Solubility	Soluble in non-polar solvents; insoluble in water. Soluble in ethanol.	[3]
LogP	1.2829	[1]

Experimental Protocols

Synthesis of Methyl 6-Acetoxyhexanoate

A common and efficient method for the synthesis of **methyl 6-acetoxyhexanoate** involves a two-step process starting from ϵ -caprolactone.[4][5][6][7] This procedure can be adapted from the synthesis of its ethyl analog.

Step 1: Synthesis of Methyl 6-hydroxyhexanoate

This step involves the acid-catalyzed ring-opening of ϵ -caprolactone with methanol.

- Materials: ϵ -caprolactone, methanol (anhydrous), sulfuric acid (concentrated).
- Procedure:

- To a round-bottom flask containing ϵ -caprolactone, add an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the excess methanol is removed under reduced pressure.
- The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude methyl 6-hydroxyhexanoate.
- Purification can be achieved by vacuum distillation or column chromatography.

Step 2: Acetylation of Methyl 6-hydroxyhexanoate

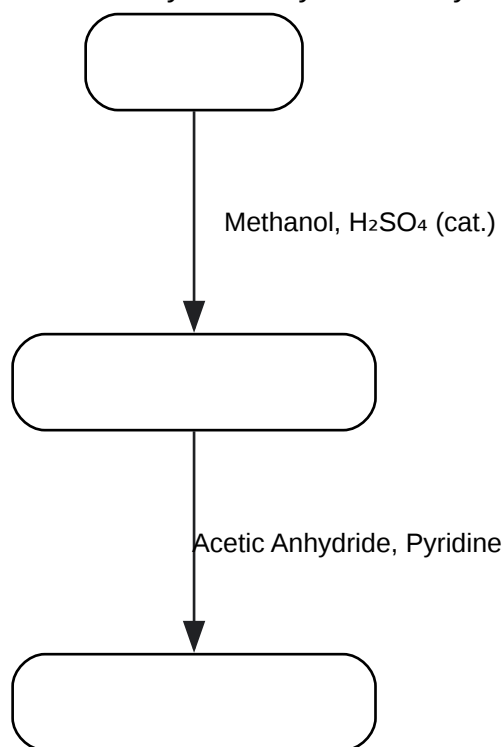
The hydroxyl group of methyl 6-hydroxyhexanoate is then acetylated to yield the final product.

- Materials: Methyl 6-hydroxyhexanoate, acetic anhydride, pyridine or a mild base (e.g., triethylamine), and a catalytic amount of 4-dimethylaminopyridine (DMAP).
- Procedure:
 - Methyl 6-hydroxyhexanoate is dissolved in a suitable solvent like dichloromethane in a round-bottom flask.
 - A slight excess of acetic anhydride and a base (e.g., pyridine or triethylamine) are added to the solution. A catalytic amount of DMAP can be added to accelerate the reaction.
 - The reaction mixture is stirred at room temperature. The reaction progress is monitored by TLC.
 - Once the reaction is complete, the mixture is diluted with an organic solvent and washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution and brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude **methyl 6-acetoxyhexanoate** can be purified by vacuum distillation or column chromatography.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Pathway to Methyl 6-acetoxyhexanoate



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Caption: Synthetic workflow for **methyl 6-acetoxyhexanoate**.

Characterization

The structure and purity of **methyl 6-acetoxyhexanoate** can be confirmed using standard analytical techniques.^{[4][5][6][7]}

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Expected signals would include a singlet for the methyl ester protons (~ 3.6 ppm), a triplet for the methylene protons adjacent to the ester oxygen (~ 4.0 ppm), a singlet for the acetyl methyl protons (~ 2.0 ppm), and multiplets for the other methylene protons in the aliphatic chain. The ^1H NMR data for the precursor, methyl 6-hydroxyhexanoate, shows a singlet for the methyl ester protons at 3.66 ppm and a triplet for the methylene protons adjacent to the hydroxyl group at 3.64 ppm.[8]
- ^{13}C NMR: Characteristic signals would be observed for the two carbonyl carbons (ester and acetyl), the methyl ester carbon, the acetyl methyl carbon, and the methylene carbons of the hexanoate chain. The ^{13}C NMR data for methyl 6-hydroxyhexanoate shows the ester carbonyl carbon at 174.32 ppm, the methylene carbon adjacent to the hydroxyl group at 62.77 ppm, and the methyl ester carbon at 51.63 ppm.[8]
- Mass Spectrometry (MS):
 - The mass spectrum would be expected to show the molecular ion peak $[\text{M}]^+$ and characteristic fragmentation patterns, such as the loss of the methoxy group ($-\text{OCH}_3$) and the acetoxy group ($-\text{OCOCH}_3$). The precursor, methyl 6-hydroxyhexanoate, shows a calculated $[\text{M}-\text{H}]^+$ peak at m/z 147.1016 in APCI-MS.[8]
- Infrared (IR) Spectroscopy:
 - The IR spectrum should exhibit strong absorption bands corresponding to the $\text{C}=\text{O}$ stretching of the ester groups (around 1740 cm^{-1}) and $\text{C}-\text{O}$ stretching vibrations.

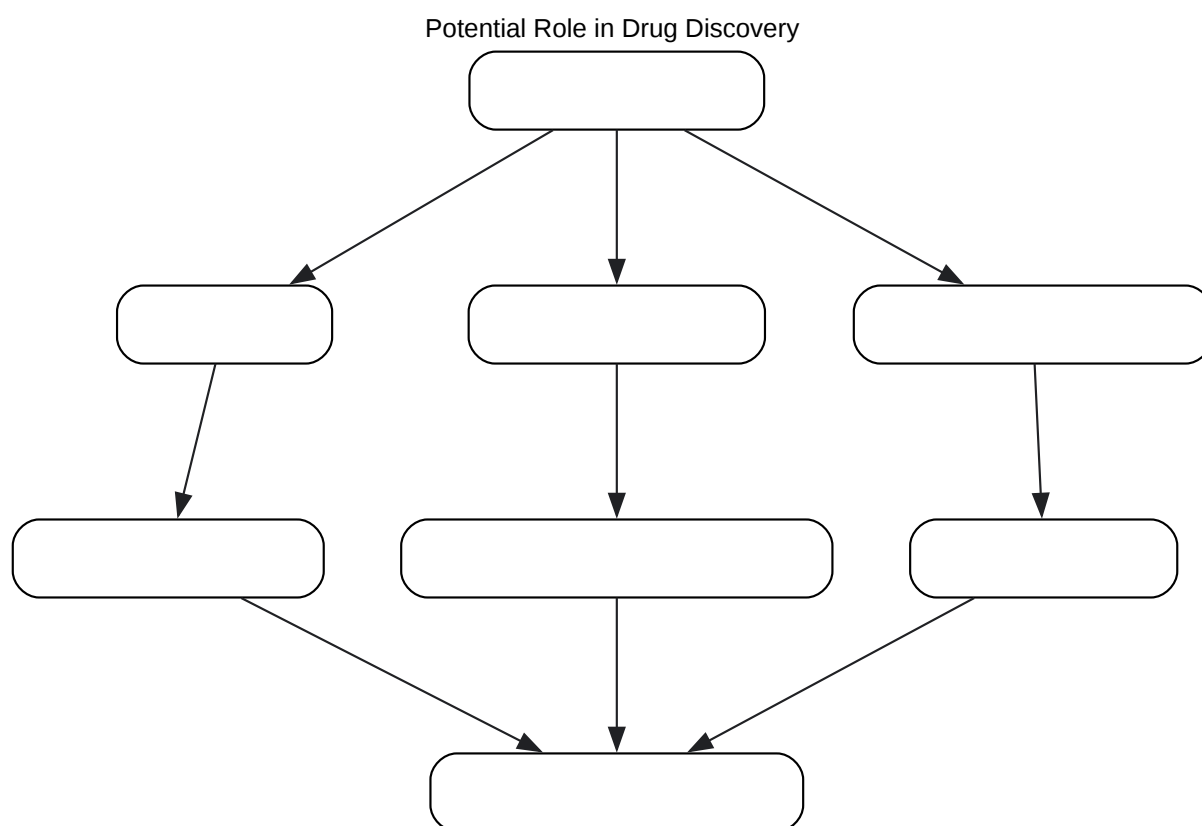
Applications in Drug Development and Research

While specific biological activities of **methyl 6-acetoxyhexanoate** are not widely reported, derivatives of hexanoic acid have shown relevance in medicinal chemistry. 6-Aminohexanoic acid, for instance, is a known antifibrinolytic agent and its derivatives are used as flexible linkers in the design of peptides and other bioactive molecules.[9] The hydrophobic and flexible nature of the hexanoate chain can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

The acetoxy group can also serve as a pro-drug moiety, which can be hydrolyzed in vivo to release a free hydroxyl group, potentially unmasking a pharmacologically active molecule. Furthermore, esters of 6-hydroxyhexanoic acid are used as intermediates in the synthesis of

various pharmaceutical compounds.[2] Therefore, **methyl 6-acetoxylhexanoate** represents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The logical relationship for its potential application in drug discovery is outlined below:



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Caption: Logical flow of potential drug discovery applications.

Conclusion

Methyl 6-acetoxylhexanoate is a readily accessible bifunctional molecule with potential applications in organic synthesis and medicinal chemistry. While direct experimental data on its properties and biological activity are limited, its structural similarity to other well-characterized

compounds allows for a reliable estimation of its characteristics and synthetic accessibility. For researchers in drug development, it represents a versatile scaffold that can be incorporated into more complex molecules to modulate their properties and explore novel therapeutic strategies. Further investigation into the specific biological effects of this and related compounds is warranted to fully elucidate their potential.

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